6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde
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Overview
Description
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a chlorine atom at the 2nd position, and a methoxymethoxy group at the 3rd position on the benzaldehyde ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the benzaldehyde ring.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to optimize the reaction rate and yield.
Solvent: Suitable solvents like dichloromethane or toluene are used.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzaldehyde moiety.
Pathways: It may inhibit or activate certain biochemical pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the chlorine atom and methoxymethoxy group.
2-Chloro-6-fluorobenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both halogen atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8ClFO3 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3 |
InChI Key |
RPODJWYXVDATDW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origin of Product |
United States |
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